molecular formula C15H26O3 B1219400 Orientalol E

Orientalol E

Cat. No. B1219400
M. Wt: 254.36 g/mol
InChI Key: JNTOHIOAISZSEJ-PEZGRIKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Orientalol E is a natural product found in Alisma plantago-aquatica with data available.

Scientific Research Applications

Chemical Structure and Isolation

Orientalol E, a guaiane-type sesquiterpenoid, was isolated from the rhizome of Alisma orientalis, a plant with traditional medicinal uses. The structure of orientalol E was elucidated using spectroscopic methods, and its absolute stereostructures were determined based on chemical correlation (Peng, Tian, Huang, & Lou, 2003). Another study conducted in 2001 also isolated orientalol E from Alisma orientalis and elucidated its structure as 1, 4-trans-7β, 10β-epoxy-4α, 6α-dihydroxyguaiane (Peng & Lou, 2001).

Synthesis and Structural Analysis

A study in 2013 reported the first total synthesis of orientalol E. This synthesis was part of a collective effort to synthesize several natural products, including englerin A and B, and oxyphyllol. The synthesis featured several key reactions, including a [4+3] cycloaddition reaction, intramolecular Heck reaction, and a late-stage chemo- and stereoselective C-H oxidation (Wang, Chen, Sun, Lin, & Shang, 2013).

Biological Activities

While direct studies on the biological activities of orientalol E specifically are limited, related research on sesquiterpenoids from Alisma orientalis, including orientalol E, has shown potential medicinal properties. For instance, sesquiterpenes isolated from Alisma orientalis exhibited inhibitory effects on bladder smooth muscle contraction, indicating potential therapeutic applications in conditions affecting bladder function (Yoshikawa, Yamaguchi, Matsuda, Kohda, Ishikawa, Tanaka, Yamahara, & Murakami, 1994). Moreover, a 2017 study identified guaiane-type sesquiterpenoids, including orientalol E, from Alismatis Rhizoma and demonstrated their anti-inflammatory activity (Li, Fan, Xue, Peng, Wu, Liu, Li, & Zhao, 2017).

properties

Product Name

Orientalol E

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

(1R,2R,5S,6R,7S,8R)-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecane-5,7-diol

InChI

InChI=1S/C15H26O3/c1-9(2)15-8-7-14(4,18-15)10-5-6-13(3,17)11(10)12(15)16/h9-12,16-17H,5-8H2,1-4H3/t10-,11-,12+,13+,14-,15-/m1/s1

InChI Key

JNTOHIOAISZSEJ-PEZGRIKUSA-N

Isomeric SMILES

CC(C)[C@@]12CC[C@@](O1)([C@@H]3CC[C@]([C@H]3[C@@H]2O)(C)O)C

Canonical SMILES

CC(C)C12CCC(O1)(C3CCC(C3C2O)(C)O)C

synonyms

orientalol E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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